DHA-paclitaxel

Catalog No.
S548174
CAS No.
199796-52-6
M.F
C69H81NO15
M. Wt
1164.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
DHA-paclitaxel

CAS Number

199796-52-6

Product Name

DHA-paclitaxel

IUPAC Name

[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-diacetyloxy-15-[(2R,3S)-3-benzamido-2-[(4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoyl]oxy-3-phenylpropanoyl]oxy-1,9-dihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate

Molecular Formula

C69H81NO15

Molecular Weight

1164.4 g/mol

InChI

InChI=1S/C69H81NO15/c1-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-35-42-55(74)83-59(57(49-36-29-26-30-37-49)70-63(76)50-38-31-27-32-39-50)65(78)82-52-44-69(79)62(84-64(77)51-40-33-28-34-41-51)60-67(7,53(73)43-54-68(60,45-80-54)85-48(4)72)61(75)58(81-47(3)71)56(46(52)2)66(69,5)6/h9-10,12-13,15-16,18-19,21-22,24-34,36-41,52-54,57-60,62,73,79H,8,11,14,17,20,23,35,42-45H2,1-7H3,(H,70,76)/b10-9-,13-12-,16-15-,19-18-,22-21-,25-24-/t52-,53-,54+,57-,58+,59+,60-,62-,67+,68-,69+/m0/s1

InChI Key

LRCZQSDQZJBHAF-PUBGEWHCSA-N

SMILES

CCC=CCC=CCC=CCC=CCC=CCC=CCCC(=O)OC(C(C1=CC=CC=C1)NC(=O)C2=CC=CC=C2)C(=O)OC3CC4(C(C5C(C(CC6C5(CO6)OC(=O)C)O)(C(=O)C(C(=C3C)C4(C)C)OC(=O)C)C)OC(=O)C7=CC=CC=C7)O

Solubility

Soluble in DMSO, not in water

Synonyms

DHA-paclitaxel; DHA-Taxol; DHA-Tax; Docosahexaenoic Acid-Paclitaxel conjugate; US brand name: Taxoprexin.

Canonical SMILES

CCC=CCC=CCC=CCC=CCC=CCC=CCCC(=O)OC(C(C1=CC=CC=C1)NC(=O)C2=CC=CC=C2)C(=O)OC3CC4(C(C5C(C(CC6C5(CO6)OC(=O)C)O)(C(=O)C(C(=C3C)C4(C)C)OC(=O)C)C)OC(=O)C7=CC=CC=C7)O

Isomeric SMILES

CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CCC(=O)O[C@H]([C@H](C1=CC=CC=C1)NC(=O)C2=CC=CC=C2)C(=O)O[C@H]3C[C@]4([C@H]([C@H]5[C@@]([C@H](C[C@@H]6[C@]5(CO6)OC(=O)C)O)(C(=O)[C@@H](C(=C3C)C4(C)C)OC(=O)C)C)OC(=O)C7=CC=CC=C7)O

Description

The exact mass of the compound DHA-paclitaxel is 1163.56062 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Terpenes - Diterpenes - Taxoids - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Preclinical Studies Show Promise

DHA-paclitaxel is formed by covalently linking docosahexaenoic acid (DHA), an omega-3 fatty acid, to the paclitaxel molecule. Preclinical studies in animal models suggest several advantages of DHA-paclitaxel over paclitaxel alone []. These advantages include:

  • Increased anti-tumor activity: Studies have shown that DHA-paclitaxel can be more effective at killing cancer cells compared to paclitaxel [].
  • Improved therapeutic ratio: The ideal chemotherapy drug has a high efficacy against cancer cells with minimal side effects on healthy tissues. DHA-paclitaxel may offer a better therapeutic ratio due to the properties of DHA [].

These findings from preclinical studies warranted further investigation in human trials.

Clinical Trials Explore Safety and Efficacy

Phase I and II clinical trials have been conducted to assess the safety and efficacy of DHA-paclitaxel in humans [, , ]. These trials have shown:

  • Favorable safety profile: DHA-paclitaxel appears to be well-tolerated, with manageable side effects. The most common side effects observed were neutropenia (low white blood cell count) and elevated liver enzymes [, , ].
  • Encouraging anti-tumor activity: While not all trials showed significant tumor shrinkage, some patients experienced stable disease or partial responses [, ].
  • Different dosing strategies: Trials have explored various dosing regimens to determine the most effective and safe approach [, , ].

DHA-paclitaxel, also known as paclitaxel docosahexaenoic acid, is a novel compound formed by the covalent linkage of docosahexaenoic acid, a naturally occurring omega-3 fatty acid, to paclitaxel, an established chemotherapeutic agent. This conjugate is designed to enhance the delivery of paclitaxel directly to tumor tissues, leveraging the preferential uptake of docosahexaenoic acid by cancer cells. By binding to tubulin, the paclitaxel component inhibits microtubule disassembly, thus disrupting cell division and promoting apoptosis in cancer cells .

DHA-paclitaxel is designed to exploit the enhanced permeability and retention (EPR) effect, a phenomenon where tumor vasculature allows for the passage of macromolecules while healthy tissues do not []. Once inside the tumor cells, the linker between DHA and paclitaxel is cleaved, releasing active paclitaxel. Paclitaxel disrupts cell division by interfering with microtubule assembly, ultimately leading to tumor cell death [].

The primary reaction involved in the formation of DHA-paclitaxel is an esterification process where the carboxylic acid group of docosahexaenoic acid reacts with the hydroxyl group at the C2'-position of paclitaxel. This reaction results in a stable ester bond that characterizes the DHA-paclitaxel compound. The chemical formula for DHA-paclitaxel is C69H81NO15C_{69}H_{81}NO_{15}, with a molecular weight of approximately 1164.38 g/mol .

DHA-paclitaxel exhibits significant biological activity against various cancer types. Preclinical studies have shown that it possesses enhanced antitumor efficacy compared to conventional paclitaxel, particularly in models of solid tumors such as colon and melanoma. The mechanism of action includes:

  • Inhibition of Microtubule Dynamics: By binding to tubulin, DHA-paclitaxel prevents microtubule depolymerization, leading to cell cycle arrest.
  • Induction of Apoptosis: The compound also interacts with apoptosis-regulating proteins such as B-cell lymphoma 2, promoting programmed cell death in cancer cells .

The synthesis of DHA-paclitaxel involves several steps:

  • Preparation of Docosahexaenoic Acid: Extracted from marine sources or synthesized via chemical methods.
  • Esterification Reaction: The carboxylic acid group of docosahexaenoic acid reacts with the hydroxyl group on paclitaxel under acidic or basic conditions to form the ester bond.
  • Purification: The product is purified using chromatography techniques to isolate DHA-paclitaxel from unreacted starting materials and byproducts .

DHA-paclitaxel is primarily being investigated for its potential use in oncology. Clinical trials have explored its effectiveness in treating various cancers, including:

  • Metastatic Melanoma: Demonstrated improved response rates compared to traditional therapies.
  • Non-Small Cell Lung Cancer: Evaluated as a first-line treatment option.
  • Gastric and Esophageal Adenocarcinoma: Shown promising results in early-phase trials .

Studies have indicated that DHA-paclitaxel has a unique pharmacokinetic profile compared to conventional paclitaxel. Notably:

  • Reduced Toxicity: It exhibits a lower incidence of severe side effects such as hypersensitivity reactions.
  • Enhanced Tumor Targeting: The prodrug nature allows for greater conversion to active paclitaxel within tumor tissues rather than systemic circulation .
  • Drug Resistance: DHA-paclitaxel may overcome some forms of drug resistance associated with P-glycoprotein overexpression, making it effective against resistant cancer cell lines .

DHA-paclitaxel can be compared with several other compounds that share structural or functional similarities:

Compound NameDescriptionUnique Features
PaclitaxelStandard chemotherapeutic agent that inhibits microtubule dynamicsHigher toxicity and less tumor-targeted delivery
DocetaxelAnother taxane derivative used in cancer therapyDifferent side effects; more potent but similar mechanism
AbraxaneAlbumin-bound formulation of paclitaxelImproved solubility and reduced hypersensitivity reactions
VincristineAntineoplastic agent from the vinca alkaloidsDifferent mechanism; primarily affects mitotic spindle
DexamethasoneCorticosteroid used to manage inflammation and side effects in chemotherapyNot directly comparable; used adjunctively

DHA-paclitaxel stands out due to its unique combination of docosahexaenoic acid's targeting ability and paclitaxel's antitumor activity, potentially offering improved therapeutic ratios and reduced side effects compared to traditional taxane therapies .

The synthesis of docosahexaenoic acid-paclitaxel (DHA-paclitaxel) represents a significant advancement in targeted cancer therapy, involving the covalent conjugation of docosahexaenoic acid, a naturally occurring omega-3 fatty acid, to paclitaxel through an ester bond formation [1] [2]. This conjugation chemistry is based on the principle that tumor cells actively uptake fatty acids for membrane synthesis and energy production, making DHA an ideal targeting vector for anticancer drugs [2] [3].

The fundamental conjugation reaction involves the formation of an ester bond between the carboxyl group of docosahexaenoic acid and the hydroxyl group of paclitaxel, specifically targeting the C2'-hydroxyl position [1] [2]. This reaction can be represented by the general equation where DHA-COOH reacts with paclitaxel-OH to form DHA-COO-paclitaxel plus water. The resulting conjugate maintains the structural integrity of both components while creating a prodrug that requires enzymatic cleavage to release active paclitaxel [2] [4].

The conjugation process utilizes various coupling methodologies, including direct esterification, activated ester approaches, and carbodiimide-mediated coupling reactions [5] [6]. The choice of coupling method significantly influences the reaction efficiency, selectivity, and overall yield of the final product. Modern synthetic approaches have evolved to optimize these parameters while maintaining the structural integrity of both the fatty acid and the taxane components [1] [2].

Covalent Linking Strategies to C2'-Position

The selective modification of paclitaxel at the C2'-hydroxyl position represents a critical aspect of DHA-paclitaxel synthesis, as this position has been identified as suitable for ester derivative formation without significantly compromising the biological activity of the parent compound [7] [8]. The C2'-hydroxyl group exhibits unique reactivity characteristics that make it an ideal target for covalent conjugation while preserving the essential pharmacophoric elements of paclitaxel [9] [10].

Several covalent linking strategies have been developed to achieve selective C2'-conjugation. The most widely employed approach involves the use of activated esters, where docosahexaenoic acid is first converted to an activated form using reagents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of catalysts like 4-dimethylaminopyridine (DMAP) [11] [6]. This activation increases the electrophilicity of the carboxyl group, facilitating nucleophilic attack by the C2'-hydroxyl group of paclitaxel.

Alternative linking strategies include the use of anhydride chemistry, where docosahexaenoic acid is converted to its corresponding anhydride form, which then reacts selectively with the C2'-hydroxyl group [12]. This approach offers advantages in terms of reaction selectivity and reduced side product formation. The anhydride method typically provides yields ranging from 75-88% with high selectivity for the C2'-position [12].

The selectivity for C2'-conjugation over other hydroxyl groups in paclitaxel is attributed to the unique chemical environment and accessibility of this position. The C2'-hydroxyl group is located on the flexible side chain of paclitaxel, making it more accessible to incoming nucleophiles compared to other hydroxyl positions that may be sterically hindered by the rigid taxane ring system [8] [9]. Additionally, the electronic environment around the C2'-position favors ester formation due to the absence of significant electron-withdrawing groups in the immediate vicinity.

Purification Methodologies

The purification of DHA-paclitaxel conjugates requires sophisticated methodologies due to the complex nature of the product and the need to achieve high purity levels suitable for pharmaceutical applications. The purification process typically involves multiple steps, each designed to remove specific impurities while preserving the integrity of the conjugate [13] [14].

Silica gel chromatography represents the most commonly employed purification technique, offering excellent scalability and cost-effectiveness. This method typically achieves purity levels of 85-92% with recovery rates of 70-85% [13] [15]. The separation is based on the differential interaction of the conjugate and impurities with the silica gel stationary phase, utilizing mobile phases composed of organic solvents with varying polarities.

High-performance liquid chromatography (HPLC) methods provide superior resolution and purity levels, with reverse-phase HPLC achieving purity levels of 95-99% [13] [14]. The method utilizes C18 columns with mobile phases consisting of acetonitrile and buffer systems, typically phosphate buffers at pH 4.5-6.0 [13] [16]. Detection is commonly performed at 230 nm, corresponding to the UV absorption maximum of the paclitaxel chromophore.

Preparative HPLC represents the gold standard for achieving the highest purity levels (98-99.5%), though it is limited by low throughput and high operational costs [14] [17]. This method is particularly valuable for obtaining analytical standards and small-scale preparations requiring exceptional purity.
Crystallization methods offer an alternative approach for large-scale purification, achieving purity levels of 92-96% with excellent recovery rates (60-75%) [15]. The process involves dissolving the crude conjugate in an appropriate solvent system and inducing crystallization through controlled cooling or anti-solvent addition. The crystalline product exhibits improved stability and handling characteristics compared to amorphous forms.

Liquid-liquid extraction techniques provide a cost-effective preliminary purification step, achieving purity levels of 70-85% with high recovery rates (85-95%) [16]. This method involves selective partitioning of the conjugate between aqueous and organic phases, taking advantage of the amphiphilic nature of the DHA-paclitaxel conjugate.

Alternative Synthetic Pathways

Beyond the conventional esterification approaches, several alternative synthetic pathways have been developed to improve the efficiency and selectivity of DHA-paclitaxel synthesis. These alternative methods address specific challenges associated with traditional approaches, including reaction selectivity, yield optimization, and process sustainability [5] [18].

Solid-phase synthesis represents a significant advancement in conjugation chemistry, offering enhanced selectivity and simplified purification procedures. This approach involves immobilizing one of the reactants (typically paclitaxel) on a solid support, allowing for more controlled reaction conditions and easier product isolation [19] [6]. The method achieves very high selectivity for the C2'-position but is limited by lower overall yields (60-75%) and reduced scalability.

Microwave-assisted synthesis has emerged as a rapid alternative, reducing reaction times from hours to minutes while maintaining comparable yields (70-85%) [5]. This method utilizes microwave heating to accelerate the conjugation reaction, offering advantages in terms of energy efficiency and reaction control. The rapid heating allows for better control of reaction temperature and reduced formation of side products.

Enzymatic coupling represents an environmentally friendly alternative that utilizes lipases or esterases to catalyze the conjugation reaction [20]. This approach offers high selectivity and mild reaction conditions but is limited by longer reaction times (48-72 hours) and moderate yields (45-65%). The enzymatic method is particularly attractive for applications requiring high stereoselectivity or environmental sustainability.

Silicate ester methodologies have been explored as an alternative linking strategy, offering tunable hydrophobic properties and controlled hydrolysis rates [5]. These methods involve the formation of silicate ester bonds between modified docosahexaenoic acid and paclitaxel, providing unique pharmacokinetic properties. The silicate approach allows for independent control of hydrophobicity and hydrolytic stability through modification of the alkyl groups attached to the silicon center.

Flow chemistry techniques have been implemented to improve reaction consistency and enable continuous production [21]. This approach involves conducting the conjugation reaction in a continuous flow system, offering advantages in terms of heat and mass transfer, reaction control, and scalability. Flow chemistry methods typically achieve yields comparable to batch processes while providing better safety profiles and reduced environmental impact.

Scale-up Considerations and Process Chemistry

The successful scale-up of DHA-paclitaxel synthesis from laboratory to industrial scale requires careful consideration of numerous factors, including reaction kinetics, heat transfer, mixing efficiency, and process safety [22] [21]. The transition from laboratory-scale synthesis (10-100 mL) to production-scale operations (100-1000 L) presents significant challenges that must be addressed through systematic process development and optimization.

Heat transfer represents a critical consideration in scale-up operations, as the conjugation reaction is typically conducted at elevated temperatures (40-80°C) and may be exothermic [5] [21]. Laboratory-scale reactions utilize simple heating methods such as oil baths or heating mantles, while production-scale processes require sophisticated heat exchanger systems to maintain uniform temperature distribution throughout the reaction vessel. The heat transfer coefficient decreases with increasing scale, necessitating longer heating and cooling times and potentially affecting product quality.

Mixing efficiency becomes increasingly important at larger scales, as inadequate mixing can lead to non-uniform reaction conditions and reduced yields [22] [21]. Laboratory-scale reactions typically employ magnetic stirrers providing adequate mixing in small volumes, while production-scale operations require industrial agitation systems with carefully designed impellers and baffles. The mixing time increases with scale, following the relationship t ∝ V^(1/3), where t is mixing time and V is reactor volume.

Solvent recovery and waste management considerations become paramount at production scales due to economic and environmental factors [23] [21]. The conjugation reaction typically requires organic solvents such as dichloromethane, acetonitrile, or ethyl acetate, which must be recovered and recycled to maintain process economics. Production-scale facilities require sophisticated solvent recovery systems, including distillation units and waste treatment facilities.

Process safety considerations intensify at larger scales due to the increased inventory of hazardous materials and the potential for more severe consequences in case of accidents [22] [21]. The synthesis involves flammable organic solvents and potentially reactive intermediates, requiring comprehensive safety assessments and implementation of appropriate safety systems. Process hazard analysis and risk assessment become essential components of scale-up planning.

Quality control systems must be enhanced to accommodate the increased production volumes and ensure consistent product quality [22] [21]. Laboratory-scale quality control typically relies on thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) for monitoring reaction progress and product purity. Production-scale operations require online monitoring systems capable of providing real-time feedback on reaction progress and product quality, enabling immediate corrective actions when deviations occur.

Equipment materials selection becomes critical at production scales due to the corrosive nature of some reagents and the need for long-term durability [22] [21]. Laboratory-scale equipment typically utilizes glassware that may not be suitable for large-scale operations due to safety and durability concerns. Production-scale equipment requires stainless steel construction with appropriate surface treatments to resist corrosion and maintain product purity.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

9.5

Hydrogen Bond Acceptor Count

15

Hydrogen Bond Donor Count

3

Exact Mass

1163.56062088 g/mol

Monoisotopic Mass

1163.56062088 g/mol

Heavy Atom Count

85

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

OJE5810C4F

Drug Indication

Investigated for use/treatment in breast cancer, colorectal cancer, gastric cancer, kidney cancer, lung cancer, pancreatic cancer, prostate cancer, and skin cancer.

Mechanism of Action

A prodrug comprised of the naturally occurring omega-3 fatty acid docosahexaenoic acid (DHA) covalently conjugated to the anti-microtubule agent paclitaxel. Because tumor cells take up DHA, DHA-paclitaxel is delivered directly to tumor tissue, where the paclitaxel moiety binds to tubulin and inhibits the disassembly of microtubules, thereby resulting in the inhibition of cell division. Paclitaxel also induces apoptosis by binding to and blocking the function of the apoptosis inhibitor protein Bcl-2 (B-cell Leukemia 2). DHA-paclitaxel exhibits improved pharmacokinetic and toxicity profiles when compared to conventional paclitaxel and has demonstrated antineoplastic activity in animal models of cancer.

Other CAS

199796-52-6

Wikipedia

DHA-paclitaxel

Dates

Last modified: 04-14-2024
1: Homsi J, Bedikian AY, Papadopoulos NE, Kim KB, Hwu WJ, Mahoney SL, Hwu P. Phase 2 open-label study of weekly docosahexaenoic acid-paclitaxel in patients with metastatic uveal melanoma. Melanoma Res. 2010 Dec;20(6):507-10. doi: 10.1097/CMR.0b013e3283403ce9. PubMed PMID: 20881508.
2: Bedikian AY, DeConti RC, Conry R, Agarwala S, Papadopoulos N, Kim KB, Ernstoff M. Phase 3 study of docosahexaenoic acid-paclitaxel versus dacarbazine in patients with metastatic malignant melanoma. Ann Oncol. 2011 Apr;22(4):787-93. doi: 10.1093/annonc/mdq438. Epub 2010 Sep 20. PubMed PMID: 20855467.
3: Homsi J, Bedikian AY, Kim KB, Papadopoulos NE, Hwu WJ, Mahoney SL, Hwu P. Phase 2 open-label study of weekly docosahexaenoic acid-paclitaxel in cutaneous and mucosal metastatic melanoma patients. Melanoma Res. 2009 Aug;19(4):238-42. doi: 10.1097/CMR.0b013e32832a1e2f. PubMed PMID: 19521262.
4: Tomillero A, Moral MA. Gateways to clinical trials. Methods Find Exp Clin Pharmacol. 2008 May;30(4):313-31. PubMed PMID: 18773127.
5: Fracasso PM, Picus J, Wildi JD, Goodner SA, Creekmore AN, Gao F, Govindan R, Ellis MJ, Tan BR, Linette GP, Fu CJ, Pentikis HS, Zumbrun SC, Egorin MJ, Bellet RE. Phase 1 and pharmacokinetic study of weekly docosahexaenoic acid-paclitaxel, Taxoprexin, in resistant solid tumor malignancies. Cancer Chemother Pharmacol. 2009 Feb;63(3):451-8. doi: 10.1007/s00280-008-0756-0. Epub 2008 Apr 15. PubMed PMID: 18414864.
6: Jones RJ, Hawkins RE, Eatock MM, Ferry DR, Eskens FA, Wilke H, Evans TR. A phase II open-label study of DHA-paclitaxel (Taxoprexin) by 2-h intravenous infusion in previously untreated patients with locally advanced or metastatic gastric or oesophageal adenocarcinoma. Cancer Chemother Pharmacol. 2008 Mar;61(3):435-41. Epub 2007 Apr 18. PubMed PMID: 17440725.
7: Payne M, Ellis P, Dunlop D, Ranson M, Danson S, Schacter L, Talbot D. DHA-paclitaxel (Taxoprexin) as first-line treatment in patients with stage IIIB or IV non-small cell lung cancer: report of a phase II open-label multicenter trial. J Thorac Oncol. 2006 Nov;1(9):984-90. PubMed PMID: 17409983.
8: Harries M, O'Donnell A, Scurr M, Reade S, Cole C, Judson I, Greystoke A, Twelves C, Kaye S. Phase I/II study of DHA-paclitaxel in combination with carboplatin in patients with advanced malignant solid tumours. Br J Cancer. 2004 Nov 1;91(9):1651-5. PubMed PMID: 15494716; PubMed Central PMCID: PMC2410023.
9: Bayés M, Rabasseda X, Prous JR. Gateways to clinical trials. Methods Find Exp Clin Pharmacol. 2004 Apr;26(3):211-44. PubMed PMID: 15148527.
10: Bayés M, Rabasseda X, Prous JR. Gateways to clinical trials. Methods Find Exp Clin Pharmacol. 2004 Mar;26(2):129-61. PubMed PMID: 15071612.

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